molecular formula C25H33ClN6O3 B021512 Phenylalanyl-phenylalanyl-arginine chloromethyl ketone CAS No. 74392-49-7

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone

Cat. No.: B021512
CAS No.: 74392-49-7
M. Wt: 501.0 g/mol
InChI Key: UFXAQJOOAQICNE-HKBOAZHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone (PPACK), also referred to as H-D-Phe-Phe-Arg-chloromethylketone or FFRCK, is a synthetic tripeptide chloromethyl ketone inhibitor. It acts as a potent, specific, and irreversible inhibitor of serine proteases, particularly plasma and glandular kallikreins (e.g., tissue kallikrein, plasma kallikrein) and thrombin . PPACK covalently modifies the active site of target enzymes, forming a stable adduct that blocks substrate access. Its applications span enzymology, coagulation studies, and anticoagulant research, where it serves as an alternative to heparin in blood gas/electrolyte analysis .

Properties

CAS No.

74392-49-7

Molecular Formula

C25H33ClN6O3

Molecular Weight

501.0 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-phenylpropanoyl]-3-phenylpropanamide

InChI

InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-21(15-18-10-5-2-6-11-18)24(35)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21,31H,7,12-16,27H2,(H4,28,29,30)(H,32,34,35)/t19-,20+,21+/m1/s1

InChI Key

UFXAQJOOAQICNE-HKBOAZHASA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCN=C(N)N)C(=O)CCl)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N

sequence

FFR

Synonyms

DPHE-PHE-ARG-CMK Trifluoroacetic Acid Salt;  D-Phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-phenylalaninamide Trifluoroacetic Acid Salt; 

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

The solid-phase peptide synthesis (SPPS) method is widely employed for constructing the tripeptide backbone (Phe-Phe-Arg) of FFRck. The process begins with resin-bound Fmoc-protected arginine, followed by sequential coupling of phenylalanine residues using standard carbodiimide activators like HBTU or HATU . After deprotection of the Fmoc group with piperidine, the chloromethyl ketone functionality is introduced at the C-terminal arginine.

A critical step involves reacting the resin-bound tripeptide with chloroacetic acid in the presence of DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) to form the chloromethyl ketone . Final cleavage from the resin using trifluoroacetic acid (TFA) yields crude FRck, which is purified via reverse-phase HPLC. This method achieves moderate yields (60–70%) but requires stringent control of reaction conditions to minimize racemization at the arginine residue .

Halogen-Exchange Method

The halogen-exchange strategy adapts methodologies originally developed for fluoromethyl ketones . Here, a bromomethyl ketone intermediate is first synthesized by treating the tripeptide with bromoacetyl bromide under basic conditions (Scheme 1). Subsequent nucleophilic substitution with potassium chloride in anhydrous DMF replaces the bromine atom with chlorine, yielding FFRck .

Key Data:

StepReagentsTemperatureYield
BrominationBromoacetyl bromide, DIPEA0°C85%
Chloride SubstitutionKCl, DMF50°C65%

This method’s efficiency depends on the purity of the bromomethyl intermediate, as residual bromide ions can lead to byproducts such as dihalogenated species .

Diazo Intermediate Method

Diazo compounds serve as versatile precursors for ketone formation. In this approach, the tripeptide’s C-terminal carboxyl group is converted to a diazoketone using diazomethane and isobutyl chloroformate . Exposure to hydrochloric acid (HCl) in tetrahydrofuran (THF) induces decomposition of the diazoketone, generating the chloromethyl ketone functionality (Scheme 2).

Reaction Pathway:

  • Diazoketone Formation:
    Phe-Phe-Arg-COOH+CH2N2Phe-Phe-Arg-CO-CH2N2\text{Phe-Phe-Arg-COOH} + \text{CH}_2\text{N}_2 \rightarrow \text{Phe-Phe-Arg-CO-CH}_2\text{N}_2

  • HCl Quenching:
    Phe-Phe-Arg-CO-CH2N2+HClPhe-Phe-Arg-CO-CH2Cl+N2\text{Phe-Phe-Arg-CO-CH}_2\text{N}_2 + \text{HCl} \rightarrow \text{Phe-Phe-Arg-CO-CH}_2\text{Cl} + \text{N}_2

This method achieves yields of 55–60%, but diazomethane’s toxicity necessitates specialized handling .

Epoxide Ring-Opening with Chloride

Epoxide intermediates offer an alternative route to chloromethyl ketones. The tripeptide’s C-terminal is first converted to an epoxide using tert-butyl hydroperoxide (TBHP) and vanadium-based catalysts. Ring-opening with lithium chloride in aqueous THF introduces the chloride atom, followed by oxidation of the resultant alcohol to the ketone using Dess–Martin periodinane (DMP) .

Challenges:

  • Epoxidation selectivity is critical to avoid side reactions at phenylalanine residues.

  • Oxidation steps risk over-oxidation to carboxylic acids, requiring precise stoichiometric control .

Dakin–West Modification Adapted for Chloromethyl Ketones

The Dakin–West reaction, typically used for acetylating amino acids, is modified here to install the chloromethyl group. The tripeptide reacts with chloroacetic anhydride in the presence of 4-dimethylaminopyridine (DMAP), forming an acylated intermediate. Subsequent elimination under basic conditions (e.g., triethylamine) generates the chloromethyl ketone .

Optimization Notes:

  • Excess chloroacetic anhydride improves yields but increases purification difficulty.

  • Racemization at the arginine α-carbon is minimized by maintaining low temperatures (–20°C) .

Comparative Analysis of Synthesis Methods

MethodYieldPurityKey AdvantageKey Limitation
SPPS60–70%>90%ScalabilityHigh resin cost
Halogen-Exchange65%85%Minimal racemizationBromide byproduct formation
Diazo Intermediate55–60%80%Rapid ketone formationDiazomethane toxicity
Epoxide Ring-Opening50%75%High functional group toleranceMulti-step oxidation
Dakin–West Modification45%70%Simple reagentsRacemization risk

Challenges and Optimization Strategies

  • Racemization: Basic conditions during chloromethylation promote epimerization. Using bulky bases like DIPEA and low temperatures (–15°C) mitigates this .

  • Byproduct Formation: Halogen-exchange methods often produce dihalogenated byproducts. Adding crown ethers (e.g., 18-crown-6) improves KCl solubility and substitution efficiency .

  • Purification: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves closely eluting impurities .

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .

Major Products

The major products formed from reactions with this compound are covalent enzyme-inhibitor complexes. These complexes result from the substitution of the chloromethyl group by nucleophilic residues in the enzyme’s active site .

Scientific Research Applications

Anticoagulant Properties

PPACK has been extensively studied for its anticoagulant properties, serving as an alternative to traditional anticoagulants like lithium heparin. Research indicates that PPACK exhibits minimal bias in blood gas and electrolyte analyses, making it a preferable choice in clinical settings.

Case Study: Blood Gas and Electrolyte Analysis

A study published in Clinical Chemistry demonstrated that PPACK does not introduce bias in the measurement of ionized calcium (iCa) levels compared to lithium heparin. In contrast, lithium heparin showed a consistent negative bias in iCa measurements, which could lead to misinterpretation of results in critical care settings . The findings suggest that PPACK can be utilized effectively for accurate blood gas analyses without compromising the integrity of the results.

Biochemical Insights

PPACK’s structure allows it to mimic the substrate of thrombin, facilitating its competitive inhibition. This characteristic has made it a valuable tool in studies focused on thrombin's role in hemostasis and thrombosis .

Research Applications in Thrombosis Studies

PPACK is utilized in various research contexts to investigate thrombotic diseases and potential therapeutic interventions. Its specificity for thrombin makes it an ideal candidate for studying the dynamics of coagulation and the effects of anticoagulants on thrombus formation.

Case Study: Thrombus Formation

In experiments examining thrombus formation under flow conditions, PPACK has been shown to effectively prevent clot development, providing insights into how thrombin inhibitors can be used therapeutically to manage conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Comparative Studies with Other Anticoagulants

Comparative studies have highlighted PPACK's advantages over other anticoagulants. For instance, unlike heparin-based therapies, PPACK does not significantly alter serum electrolyte levels or pH, which is crucial for maintaining homeostasis during medical procedures .

Anticoagulant Bias in iCa Measurement Effect on Electrolytes Clinical Application
PPACKNoneNoneBlood gas analysis
Lithium HeparinNegative biasAltered levelsGeneral anticoagulation

Future Directions and Research Opportunities

The unique properties of PPACK open avenues for further research into its applications beyond anticoagulation. Potential areas include:

  • Investigating New Therapeutic Uses : Exploring its efficacy in other coagulation disorders.
  • Combining with Other Therapies : Assessing the impact of PPACK when used alongside other anticoagulants or antiplatelet agents.
  • Development of Novel Derivatives : Synthesizing new compounds based on PPACK's structure to enhance its efficacy or reduce side effects.

Mechanism of Action

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone exerts its effects by covalently binding to the active site serine residue of target proteases, such as thrombin. This binding results in the formation of a stable, inactive enzyme-inhibitor complex, effectively blocking the enzyme’s catalytic activity. The molecular targets include thrombin and other trypsin-like serine proteases involved in blood coagulation and fibrinolysis.

Comparison with Similar Compounds

Comparison with Similar Chloromethyl Ketone Inhibitors

Structural and Functional Characteristics

The following table summarizes key structural and functional differences between PPACK and related compounds:

Compound Name Structure (Tripeptide Sequence) Target Enzymes Inhibition Type Key Applications
PPACK D-Phe-Phe-Arg-CH2Cl Kallikreins, thrombin Irreversible Anticoagulation, enzyme studies
FPR-CH2Cl (D-Phe-Pro-Arg-CH2Cl) D-Phe-Pro-Arg-CH2Cl Thrombin, factor Xa Irreversible Coagulation cascade studies
DEGR-CH2Cl Dansyl-Glu-Gly-Arg-CH2Cl Thrombin Irreversible Fluorescent labeling studies
TPCK (Tosyl-Phe-CH2Cl) Tosyl-Phe-CH2Cl Chymotrypsin-like proteases Irreversible Neutrophil activation studies
TLCK (Tosyl-Lys-CH2Cl) Tosyl-Lys-CH2Cl Trypsin-like proteases Irreversible Protease inhibition assays

Key Structural Differences :

  • PPACK contains a D-Phe-Phe-Arg backbone, enhancing specificity for kallikreins and thrombin.
  • FPR-CH2Cl replaces the second Phe with Pro, improving thrombin selectivity over factor Xa .
  • DEGR-CH2Cl incorporates a dansyl fluorescent group, enabling visualization in binding assays .
  • TPCK and TLCK are monopeptide inhibitors targeting chymotrypsin- and trypsin-like proteases, respectively .

Inhibition Efficacy and Selectivity

Kinetic Parameters (Ki Values)
Compound Target Enzyme Ki (nM) Source
PPACK Plasma kallikrein 0.2
Thrombin 0.5
FPR-CH2Cl Thrombin 0.3
Factor Xa 1200
TPCK Neutrophil proteases 50
TLCK Trypsin 10

Key Findings :

  • PPACK exhibits subnanomolar affinity for kallikreins and thrombin, outperforming FPR-CH2Cl in kallikrein inhibition .
  • FPR-CH2Cl shows higher thrombin selectivity over factor Xa (Ki ratio: ~4000:1), making it ideal for thrombin-specific studies .
  • TPCK and TLCK are less potent but critical for studying neutrophil activation and trypsin-like proteases, respectively .
Mechanistic and Functional Divergence

PPACK vs. FPR-CH2Cl :

  • PPACK’s dual inhibition of kallikreins and thrombin makes it versatile in anticoagulant research, while FPR-CH2Cl is preferred for thrombin-specific pathways (e.g., prothrombinase complex studies) .
  • Structural rigidity in FPR-CH2Cl (due to Pro) reduces off-target effects compared to PPACK .

PPACK vs. DEGR-CH2Cl :

  • DEGR-CH2Cl’s dansyl group allows real-time tracking of thrombin inhibition but lacks PPACK’s kallikrein specificity .

PPACK vs. TPCK/TLCK :

  • TPCK inhibits membrane-associated serine proteases in neutrophils, affecting superoxide generation and secretory pathways, unlike PPACK’s coagulation focus .
  • TLCK’s lysine-targeting structure makes it ineffective against kallikreins but highly selective for trypsin-like enzymes .

Biological Activity

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone, commonly referred to as PPACK, is a synthetic compound known for its potent biological activities, particularly as a selective thrombin inhibitor. This article delves into the compound's biological activity, mechanisms of action, and implications in various fields of research, supported by empirical data and case studies.

Overview of PPACK

PPACK is a chloromethyl ketone derivative that acts primarily as an inhibitor of thrombin, a key enzyme in the coagulation cascade. Its structural composition includes two phenylalanine residues and one arginine residue, which contribute to its specificity and efficacy in inhibiting thrombin activity.

PPACK exerts its biological effects through specific interactions with thrombin. It irreversibly modifies the active site of thrombin, leading to inhibition of its enzymatic activity. This modification occurs via the formation of a covalent bond between the chloromethyl ketone group of PPACK and nucleophilic residues in thrombin, particularly serine and cysteine residues.

Key Findings:

  • Thrombin Inhibition : PPACK has been shown to inhibit thrombin-induced platelet aggregation effectively. Studies indicate that PPACK achieves complete inhibition of alpha-thrombin activity at a 15-fold molar excess, with an IC50 value for aggregation inhibition around 110 nmol/L .
  • Selectivity : Unlike other anticoagulants, PPACK does not affect platelet activation induced by agents such as ADP or collagen, highlighting its specificity for thrombin .

Case Study 1: Thrombin Inhibition in Platelet Activation

A study evaluated the effects of PPACK on platelet aggregation in response to alpha-thrombin. The results demonstrated that PPACK effectively inhibited both aggregation and secretion in platelets activated by low concentrations of alpha-thrombin (0.3 to 0.5 nmol/L). The compound also prevented cytoplasmic acidification induced by thrombin, indicating its role in modulating intracellular signaling pathways .

Parameter Value
IC50 for aggregation110 nmol/L
Complete inhibition15-fold molar excess
Thrombin concentration0.3 - 0.5 nmol/L

Case Study 2: Anticoagulant Properties

In a comparative study assessing anticoagulant properties, PPACK was evaluated against lithium heparin. The findings revealed that PPACK did not introduce bias in ionized calcium measurements during blood gas analyses, making it an ideal candidate for clinical applications requiring accurate electrolyte assessments .

Additional Biological Activities

Beyond its role as a thrombin inhibitor, research has explored the broader implications of phenylalanine derivatives like PPACK in various biological contexts:

  • Antiviral Activity : Halomethyl ketone derivatives of phenylalanine have been reported to irreversibly inactivate interferons, suggesting potential applications in antiviral therapies .
  • Inflammatory Response Modulation : N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), another derivative, has been shown to inhibit NF-kappaB activation by modifying cysteine residues in key signaling proteins involved in inflammation .

Q & A

Q. What experimental design considerations are critical when using PPACK as a thrombin inhibitor in coagulation studies?

PPACK's irreversible inhibition of thrombin requires precise control of molar ratios to avoid over-inhibition or residual enzymatic activity. For anticoagulation studies (e.g., blood gas/electrolyte analysis), validate specificity by comparing heparin and PPACK-treated samples, particularly for ionized calcium (iCa) measurements, which may show negative bias in serum due to chelation effects . Include dose-response curves to determine optimal concentrations (e.g., 21 µg/ml in protease inhibition cocktails) and confirm thrombin activity via chromogenic substrates like Tosyl-Gly-Pro-Arg-p-nitroanilide .

Q. How can researchers verify PPACK's selectivity in complex biological systems?

Combine PPACK with orthogonal inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases) to isolate thrombin-specific effects. Use kinetic assays to measure off-target inhibition: pre-incubate PPACK with non-target enzymes (e.g., trypsin, plasmin) and quantify residual activity. Structural analogs like Tosyl-Phenylalanyl Chloromethyl Ketone (TPCK) can serve as controls for chloromethyl ketone reactivity .

Q. What methodological steps ensure PPACK stability during long-term experiments?

Prepare PPACK as a 1000× stock solution in ultrapure water (50 mg/ml) and store aliquots at -20°C. Avoid repeated freeze-thaw cycles. For in-solution use, confirm stability via HPLC or mass spectrometry, as chloromethyl ketones may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. How do structural modifications of PPACK influence its inhibitory kinetics and cross-reactivity?

Replace the D-Phe-Pro-Arg backbone with alternative residues (e.g., L-isomers or non-natural amino acids) to assess binding affinity via surface plasmon resonance (SPR). For example, replacing D-Phe with L-Phe reduces thrombin inhibition efficacy by >90%, highlighting stereospecificity . Compare thiol reactivity profiles using Ellman’s assay to differentiate covalent adduct formation from non-specific interactions .

Q. What mechanisms explain conflicting data on PPACK’s efficacy in different disease models (e.g., thrombosis vs. cancer)?

In thrombosis models, PPACK’s anticoagulant effects dominate, but in cancer studies, its off-target inhibition of pro-apoptotic proteases (e.g., caspase-3) may alter outcomes. Use RNA-seq or proteomics to identify PPACK-responsive pathways beyond coagulation. For example, PPACK-treated cervical cancer cells show downregulation of HPV E6/E7 oncoproteins, suggesting secondary targets .

Q. How can PPACK be integrated with omics workflows to study protease networks?

Couple PPACK treatment with activity-based protein profiling (ABPP) using biotinylated probes. Enrich and identify PPACK-bound proteases via streptavidin pulldown followed by LC-MS/MS. This approach revealed interactions with kallikrein-related peptidases in inflammatory models, expanding PPACK’s utility beyond thrombin .

Q. What strategies mitigate PPACK-induced artifacts in live-cell imaging or single-cell sequencing?

Pre-treat cells with PPACK for ≤30 minutes to minimize cytotoxicity. Validate viability via ATP assays and confirm target engagement using FRET-based thrombin sensors. For sequencing, apply PPACK post-fixation to prevent RNA degradation .

Data Contradiction Analysis

Q. Why do studies report variable PPACK efficacy in platelet function assays?

Discrepancies arise from differences in platelet preparation (e.g., washed vs. PRP) and thrombin generation kinetics. In PRP, endogenous heparin-binding proteins may sequester PPACK, reducing bioavailability. Standardize protocols using calibrated thrombin generation tests (CAT) and report platelet counts and anticoagulant history .

Q. How should researchers interpret PPACK’s dual role as an anticoagulant and apoptosis modulator?

Context-dependent effects necessitate rigorous controls:

  • Include heparin or direct oral anticoagulants (DOACs) as comparators in coagulation assays.
  • Use caspase inhibitors (e.g., Z-VAD-FMK) to isolate apoptotic pathways in cell death studies .

Methodological Resources

  • Protease Inhibition Cocktails : Combine PPACK (21 µg/ml), TLCK (21 µg/ml), and PMSF (21 µg/ml) for broad-spectrum serine protease inhibition .
  • Structural Analog Libraries : Screen PPACK derivatives (e.g., GGACK, TPCK) to explore structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.